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Cullin-7 (1271-1279)

Cat. No.: B1575464
Attention: For research use only. Not for human or veterinary use.
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Description

The Cullin-7 (1271-1279) peptide is a specialized research tool designed for the study of the Cullin-7 (CUL7) protein, an essential scaffold for Cullin-RING E3 ubiquitin ligase (CRL) complexes . As a key component of the ubiquitin-proteasome system, CUL7 assembles into CRL7 complexes that tag target proteins with ubiquitin, marking them for degradation by proteasomes and thus acting as a critical regulator of cellular protein homeostasis . This targeted degradation process is vital for maintaining normal cellular functions, and its dysregulation is implicated in various disease pathways . The CRL7 complex, built upon the CUL7 scaffold, is unique among cullin ligases. It exhibits remarkable selectivity, predominantly interacting with the F-box protein FBXW8 (also known as Fbw8) to form the CRL7 FBXW8 complex, which is crucial for normal mammalian development . Research has shown that this E3 ligase is involved in a diverse array of cellular and physiological processes. Its functions extend to the regulation of growth factor signaling, energy metabolism via insulin receptor substrate 1 (IRS-1), and cell cycle progression through factors like cyclin D1 . Furthermore, CUL7 plays a documented role in cellular transformation and has been identified as a predictor of poor prognosis in several cancers, including breast cancer and colon adenocarcinoma, highlighting its significant research value in oncology . Germline mutations in the CUL7 gene are a known cause of 3-M syndrome, a human autosomal recessive disorder characterized by profound pre- and post-natal growth retardation, underscoring the protein's critical role in human development . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

sequence

SLADVHIEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cullin-7 (1271-1279)

Origin of Product

United States

Molecular Architecture and Complex Formation of Cul7 Based E3 Ligases

Domains and Structural Motifs of CUL7 Protein

The CUL7 protein is characterized by a unique arrangement of several conserved domains and structural motifs that dictate its function and interactions. Unlike canonical cullins, CUL7 is a significantly larger protein, with its human isoform comprising 1698 amino acids. nih.govnih.gov This size accommodates additional domains not found in other cullin family members. nih.gov

Conserved Cullin Homology (CH) Domain

Located at the C-terminus, the Cullin Homology (CH) domain is a hallmark of the cullin protein family. wikipedia.orgjcancer.org This evolutionarily conserved region is essential for the scaffolding function of CUL7, as it mediates the interaction with the RING finger protein ROC1 (also known as RBX1). pnas.orgjci.orgpnas.org This interaction is fundamental for the assembly of a functional CRL7 complex, bringing the catalytic machinery into proximity with the substrate-recruiting components. pnas.org The C-terminus of CUL7, which encompasses the CH domain, is projected to form multiple interface interactions with the N-terminal β-strand of ROC1. pnas.org Mutations within this domain can lead to a loss of function, as seen in some cases of 3-M syndrome, a growth retardation disorder linked to CUL7 mutations. nih.gov

DOC (Destruction of Cyclin B) Domain

CUL7 contains a centrally located DOC domain. nih.govpnas.org This domain was first identified in the APC10/DOC1 subunit of the Anaphase-Promoting Complex (APC), another type of E3 ubiquitin ligase. pnas.org The DOC domain in CUL7 is similar to that found in APC10 and HERC2 proteins. nih.govportlandpress.com Structural analysis of the APC10/DOC1 has suggested a role for this jellyroll-shaped domain in binding to various ligands, including proteins. pnas.org This suggests that the DOC domain in CUL7 may be involved in protein-protein interactions or regulated by ligand binding, contributing to the specificity or regulation of the CRL7 complex. pnas.org

CPH (Conserved Domain in CUL7, PARC, HERC2) Domain

A distinctive feature of CUL7 is the presence of a CPH domain, which is also found in the proteins PARC (p53-associated, Parkin-like cytoplasmic protein) and HERC2. nih.govresearchgate.net This domain functions as a protein-protein interaction module. ebi.ac.uk Notably, the CPH domain of CUL7 is essential for its interaction with the tumor suppressor protein p53. genecards.org Nuclear Magnetic Resonance (NMR) studies have revealed that the CPH domain directly binds to the tetramerization domain of p53. nih.govebi.ac.uk This interaction is thought to preferentially target the active, tetrameric form of p53, potentially influencing its transcriptional activity and subcellular localization. nih.govresearchgate.net Structurally, the CPH domain forms a β-barrel fold, similar to SH3 and Tudor domains, but it appears to bind to an extended surface on p53 rather than a small peptide motif. ebi.ac.uk

Core Components of CUL7-RING E3 Ligase (CRL7) Complex

The CRL7 complex is a multisubunit assembly that, in its canonical form, includes the CUL7 scaffold, a RING finger protein, an adaptor protein, and a substrate receptor.

Association with RING Finger Proteins (e.g., ROC1/RBX1)

A critical component of all CRLs is a small RING finger protein, typically ROC1 (Regulator of Cullins 1), also known as RBX1 (RING-box 1). genecards.org CUL7, through its C-terminal cullin homology domain, directly binds to ROC1/RBX1. pnas.orgjci.orgpnas.org ROC1/RBX1 is the catalytic core of the ligase, as it recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. pnas.org The assembly of the CUL7-ROC1/RBX1 heterodimer is a prerequisite for the ubiquitination of target substrates. jci.org While most cullins are activated by covalent modification with the ubiquitin-like protein NEDD8, some studies have suggested that CUL7 is a unique cullin that may not undergo neddylation. aacrjournals.org Recent structural and biochemical analyses have revealed that in the CRL7 complex, the ROC1/RBX1 RING domain is held in a conformation that is not compatible with E2~ubiquitin binding. Instead, it appears that CRL7 functions as a substrate receptor that links to a neddylated CUL1-RBX1 catalytic module for ubiquitination, indicating a unique partnership between different CRL complexes. nih.gov

Compound and Protein List

NameType
CUL1Protein
CUL7Protein
ROC1/RBX1Protein
p53Protein
APC10/DOC1Protein
HERC2Protein
PARCProtein
NEDD8Protein
Skp1Protein
Fbxw8Protein

Cullin-7 (CUL7) is a large, multidomain protein that functions as a scaffold for Cullin-RING E3 ubiquitin ligases (CRLs), which are crucial for targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. nih.govtandfonline.com The molecular architecture of CUL7 is distinct from many other cullin family members, featuring additional domains that contribute to its unique regulatory functions. nih.govmdpi.com CUL7-based E3 ligase complexes are assembled through a series of specific protein-protein interactions, involving adaptor proteins and substrate recognition receptors.

Adaptor Protein Interactions (e.g., SKP1)

A key feature of CUL7-based E3 ligase assembly is its interaction with the adaptor protein SKP1 (S-phase kinase-associated protein 1). tandfonline.compnas.org Unlike some other cullin-based ligases where the cullin protein directly binds to SKP1, CUL7 exhibits a more selective interaction. pnas.orgd-nb.info Research has shown that CUL7 does not interact with SKP1 alone but rather recognizes and binds to a pre-formed heterodimer of SKP1 and an F-box protein, specifically the substrate receptor. pnas.orgd-nb.info This requirement for a ternary complex formation highlights a distinct assembly mechanism for CUL7-containing CRLs. pnas.org

This selective interaction ensures that CUL7 is incorporated into a functional E3 ligase complex only when a substrate receptor is already associated with the SKP1 adaptor. pnas.org This mechanism likely contributes to the specificity of substrate targeting by CUL7-based ligases.

Substrate Receptor Proteins (e.g., FBXW8/FBX29, FBXW11)

The specificity of a CRL is largely determined by its substrate receptor protein, which directly binds to the target substrate. In the context of CUL7, the primary and most well-characterized substrate receptor is FBXW8 (F-box and WD repeat domain-containing 8), also known as FBX29. nih.govtandfonline.compnas.org FBXW8 contains an F-box motif that mediates its interaction with SKP1, and WD40 repeats that are typically involved in substrate recognition. d-nb.info The CUL7-SKP1-FBXW8 complex forms a canonical SCF (SKP1-CUL1-F-box)-like E3 ligase that targets specific proteins for degradation. nih.govpnas.org

While FBXW8 has long been considered the principal substrate receptor for CUL7, more recent studies have identified another F-box protein, FBXW11, as a component of CUL7-based E3 ligase complexes. aai.orgresearchgate.net Research indicates that CUL7 can form a complex with FBXW11 to mediate the ubiquitination and degradation of specific substrates, such as activation-induced cytidine (B196190) deaminase (AID). aai.org This finding suggests that CUL7 can assemble with different substrate receptors to regulate distinct cellular processes. aai.orgresearchgate.net However, it's important to note that FBXW8 and FBXW11 are the only two F-box proteins currently known to associate with CUL7. researchgate.netresearchgate.net

Substrate ReceptorAlso Known AsKey Interacting PartnersKnown Substrates
FBXW8FBX29, Fbw6, Fbxw6CUL7, SKP1IRS-1, GORASP1, MAP4K1/HPK1
FBXW11β-TrCP2CUL7, SKP1AID, TET2

Higher-Order CUL7-Containing Protein Complexes

Beyond its role in forming canonical CRLs, CUL7 also participates in the formation of larger, more complex protein assemblies that have distinct cellular functions. These higher-order complexes highlight the versatility of CUL7 as a scaffolding protein.

The 3M Complex (CUL7, OBSL1, CCDC8)

CUL7 is a core component of the 3M complex, which also includes the proteins OBSL1 (obscurin-like 1) and CCDC8 (coiled-coil domain-containing 8). nih.govwjgnet.comuniprot.org Mutations in any of these three genes are known to cause the 3M syndrome, a rare autosomal recessive disorder characterized by severe pre- and postnatal growth retardation. nih.govwjgnet.com The components of the 3M complex physically interact, with OBSL1 and CCDC8 regulating the stability and centrosomal localization of CUL7. nih.govuniprot.org

CUL7-CUL9 Heterodimerization

In addition to forming complexes with smaller proteins, CUL7 can also form a heterodimer with another large cullin protein, CUL9 (also known as PARC). uniprot.orgreactome.orgebi.ac.uk This interaction between two cullin family members is a unique feature and suggests a more complex regulatory interplay than previously understood. reactome.org The CUL7-CUL9 heterodimer has been shown to interact with the tumor suppressor protein p53. uniprot.orguniprot.org This interaction appears to inhibit the activity of CUL9. uniprot.orguniprot.org The formation of this heterodimer points towards a potential role in regulating cellular processes such as apoptosis and genome integrity through the modulation of p53 and other downstream targets. uniprot.orgebi.ac.ukebi.ac.uk

ComplexKey ComponentsPrimary Function
3M ComplexCUL7, OBSL1, CCDC8Maintains microtubule and genome integrity
CUL7-CUL9 HeterodimerCUL7, CUL9Inhibition of CUL9 activity, interaction with p53

Mechanism of Cul7 Mediated Ubiquitination and Regulation

Substrate Recognition and Binding by CRL7

The specificity of a CRL complex is determined by its substrate recognition subunit, which directly binds to the target protein. portlandpress.com For CRL7, substrate recruitment can occur through both F-box protein-dependent and independent mechanisms. researchgate.netnih.gov

The canonical mechanism for substrate recognition by CRL7 involves an F-box protein, which acts as a bridge between the CUL7-SKP1 scaffold and the substrate. frontiersin.org To date, two primary F-box proteins have been identified to form a complex with CUL7: F-box and WD repeat domain-containing 8 (Fbxw8, also known as Fbx29) and F-box and WD repeat domain-containing 11 (Fbxw11). researchgate.netresearchgate.net

CUL7 assembles an SCF-like E3 ligase complex by selectively interacting with the heterodimer of SKP1 and an F-box protein, rather than with SKP1 alone. pnas.orgnih.gov Specifically, CUL7 binds to the SKP1•Fbxw8 complex but not to other SKP1 complexes like SKP1•βTRCP2 or SKP1•Skp2. pnas.org The substrate recognition is primarily mediated by the C-terminal WD40 domain of the F-box protein. researchgate.net

A critical aspect of F-box protein-dependent recognition is the post-translational modification of the substrate, often phosphorylation, which creates a binding motif known as a phosphodegron. nih.gov For instance, the CRL7/Fbxw8 complex mediates the ubiquitination and degradation of Insulin (B600854) Receptor Substrate 1 (IRS1). nih.govuniprot.org This interaction is dependent on the prior phosphorylation of IRS1 by the S6 kinase (S6K), which is part of the mTOR signaling pathway. nih.govuniprot.org This mechanism forms a negative feedback loop to control insulin and IGF-1 signaling. nih.govpnas.org Depletion of CUL7 or Fbxw8 leads to the accumulation of IRS1 and enhanced insulin signaling. nih.goviu.edu

Other substrates are also targeted in a phosphorylation-dependent manner. The CRL7/Fbxw8 complex recognizes and ubiquitinates autophosphorylated Hematopoietic Progenitor Kinase 1 (MAP4K1/HPK1), leading to its degradation and affecting cell proliferation. uniprot.org In a different context, the CRL7/Fbxw11 complex has been shown to mediate the ubiquitination and degradation of Activation-Induced cytidine (B196190) Deaminase (AID), a key factor in antibody class switch recombination in B lymphocytes. aai.org

SubstrateF-box ProteinKey Regulatory EventsCellular Process
IRS1 Fbxw8Phosphorylation by S6K. nih.govnih.govuniprot.orgInsulin/IGF-1 signaling. pnas.orgnih.gov
MAP4K1/HPK1 Fbxw8Autophosphorylation. uniprot.orgCell proliferation and differentiation. uniprot.org
GORASP1 Fbxw8Not specified.Golgi morphogenesis, dendrite patterning. uniprot.org
AID Fbxw11Not specified.Ig class switch recombination. aai.org
MRFAP1 Fbxw8Not specified.Genomic stability during mitosis. researchgate.net

CUL7 also engages in interactions with cellular proteins without the involvement of a canonical F-box protein. researchgate.netnih.gov These interactions may lead to ubiquitination or have non-proteolytic functions, such as regulating protein activity or localization. nih.gov

The most studied F-box-independent interaction of CUL7 is with the tumor suppressor protein p53. pnas.orgresearchgate.net CUL7 binds directly to p53 through its CPH (conserved domain within CUL7, PARC, and HERC2 proteins) domain, which interacts with the tetramerization domain of p53. nih.gov This interaction does not typically lead to the polyubiquitination and degradation of p53 in the same way as MDM2 does. pnas.orguniprot.org Instead, CUL7 appears to antagonize p53 function. uniprot.org Following DNA damage, CUL7 levels increase and inhibit p53-mediated cell cycle arrest and apoptosis. pnas.orgresearchgate.net Some in vitro studies have shown that CUL7 can mediate mono- or di-ubiquitination of p53, but the in vivo relevance and the precise biochemical consequence of this modification remain subjects of investigation. pnas.orguniprot.orgresearchgate.net It has also been proposed that the CUL7-RING(FBXW8) complex recruits p53 for ubiquitination by a different E3 ligase, the neddylated CUL1-RBX1 complex. uniprot.orguniprot.org

Another example of an F-box-independent interaction is with Caspase-8. CUL7 can promote the ubiquitination of Caspase-8, which inhibits the activation of the death-inducing signaling complex and thereby enhances cancer cell survival. researchgate.netresearchgate.net CUL7 also forms heterodimers with its close homolog CUL9 (also known as PARC), and this complex appears to interact specifically with p53. aacrjournals.orguniprot.org

Interacting ProteinCUL7 Domain/RegionOutcome of InteractionCellular Context
p53 CPH domain. nih.govAntagonism of p53 transcriptional activity; potential mono/di-ubiquitination. pnas.orguniprot.orgDNA damage response, cell cycle control. researchgate.net
Caspase-8 Not specified.Ubiquitination and inhibition of apoptosis. researchgate.netresearchgate.netCancer cell survival. researchgate.net
CUL9/PARC Not specified.Heterodimerization; inhibition of CUL9 activity. aacrjournals.orguniprot.orgRegulation of p53; genome stability. frontiersin.orguniprot.org

Ubiquitin Transfer and Polyubiquitination Catalysis

The catalytic core of the CRL7 complex is formed by the C-terminus of CUL7 binding to the RING-finger protein RBX1/ROC1. spandidos-publications.compnas.org This RING domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme, which arrives charged with ubiquitin. nih.gov The CRL7 complex then acts as a molecular scaffold, bringing the E2-ubiquitin conjugate into close proximity with the substrate, which is bound to the F-box protein, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the substrate. pnas.orgnih.gov

The CRL7 complex is capable of catalyzing the formation of polyubiquitin (B1169507) chains, which typically signals the substrate for degradation by the 26S proteasome. nih.gov This has been clearly demonstrated for substrates like IRS1. nih.govnih.gov However, the nature of the ubiquitin modification can vary depending on the substrate and cellular context. For instance, CUL7-mediated ubiquitination of Caspase-8 involves the formation of non-K48-linked polyubiquitin chains, suggesting a role in signaling rather than degradation. researchgate.net

In the case of p53, the activity of CUL7 is more complex. While in vitro assays show that CUL7 can catalyze mono- or di-ubiquitination of p53, it does not appear to promote its polyubiquitination or degradation in vivo under the same conditions where MDM2 does. uniprot.orgresearchgate.net This suggests that CUL7's regulation of p53 might occur through mechanisms other than proteasomal degradation, such as altering its activity or localization. pnas.orgresearchgate.net One study posits that the CUL7-RING(FBXW8) complex itself lacks intrinsic ubiquitination activity towards p53 and instead functions to present p53 to the active CUL1-RBX1 E3 ligase for ubiquitination. uniprot.org

Post-Translational Modifications and Regulation of CUL7 Activity

The activity of CRLs, including CRL7, is tightly regulated by post-translational modifications (PTMs). abcam.com These modifications can affect the assembly of the complex, its catalytic activity, and its interaction with substrates. The most critical PTM for most cullins is neddylation, although phosphorylation also plays a significant regulatory role.

Neddylation is the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue in the cullin C-terminal domain. researchgate.netfrontiersin.org This modification is essential for the activation of most CRLs. mdpi.com Neddylation induces a conformational change in the cullin scaffold that promotes the recruitment of the E2-ubiquitin enzyme and enhances the ligase's catalytic efficiency. researchgate.netbioscientifica.com The process is reversible and is counteracted by deneddylases, such as the COP9 signalosome (CSN). researchgate.net

However, the neddylation of CUL7 is a subject of debate. bioscientifica.com Despite possessing the conserved lysine residue (Lys-1576) for NEDD8 conjugation, at least one report suggests that CUL7 may not be neddylated under conditions where other cullins are efficiently modified. uniprot.org This has led to the classification of CUL7 as an "atypical" cullin. jcancer.org The lack of definitive neddylation raises questions about how CRL7 activity is regulated, suggesting that it might be controlled by alternative mechanisms or that its neddylation is highly transient or context-specific. uniprot.orgbioscientifica.com Despite the controversy surrounding CUL7 itself, the general inhibition of the neddylation pathway with compounds like MLN4924 has been shown to inactivate CRLs and lead to the accumulation of their substrates. aai.orgthno.org

Phosphorylation is another key PTM that regulates CRL7 function, often by modifying components of the complex or its substrates. abcam.com As mentioned previously, the phosphorylation of substrates like IRS1 and MAP4K1/HPK1 is a prerequisite for their recognition by the Fbxw8 subunit. nih.govuniprot.org

Phosphorylation can also regulate the assembly of the CUL7 complex. The 3-M syndrome is a genetic disorder caused by mutations in CUL7, OBSL1, or CCDC8, which together form a functional E3 ligase complex. jci.org Research has shown that the assembly of this complex at the plasma membrane is regulated by the phosphorylation of CCDC8 by the kinases CK2 and GSK3. jci.org This phosphorylation event allows CCDC8 to bind first to OBSL1 and then to CUL7, localizing the entire complex to the membrane to ubiquitinate its targets. jci.org

Direct phosphorylation of CUL7 itself has been reported, with a phosphoserine modification identified at position 339, though its specific functional consequence is not yet fully understood. uniprot.org Regulation can also occur through the phosphorylation of the F-box protein. Recent evidence suggests that mTORC2-dependent phosphorylation of Fbxw8 enhances its stability, thereby promoting IRS1 degradation and providing another layer of feedback control in the insulin signaling pathway. pnas.org These findings highlight that a complex network of phosphorylation events governs the assembly, stability, and substrate-targeting activity of the CRL7 machinery.

Compound and Protein List

NameType
Cullin-7 (CUL7)Protein (E3 Ligase Scaffold)
Cullin-1 (CUL1)Protein (E3 Ligase Scaffold)
Cullin-9 (CUL9/PARC)Protein (E3 Ligase Scaffold)
RBX1 (ROC1)Protein (RING Finger Protein)
SKP1Protein (Adaptor Protein)
Fbxw8 (Fbx29)Protein (F-box Protein)
Fbxw11Protein (F-box Protein)
βTRCP2Protein (F-box Protein)
Skp2Protein (F-box Protein)
p53Protein (Tumor Suppressor)
IRS1Protein (Signaling Adaptor)
MAP4K1/HPK1Protein (Kinase)
GORASP1Protein (Golgi Protein)
AIDProtein (Enzyme)
MRFAP1Protein (Transcription Factor Regulator)
Caspase-8Protein (Protease)
S6KProtein (Kinase)
MDM2Protein (E3 Ligase)
OBSL1Protein (CUL7-interacting Protein)
CCDC8Protein (CUL7-interacting Protein)
CK2Protein (Kinase)
GSK3Protein (Kinase)
mTORC1Protein Complex (Kinase)
mTORC2Protein Complex (Kinase)
UbiquitinProtein (Modifier)
NEDD8Protein (Ubiquitin-like Modifier)
MLN4924Chemical (Neddylation Inhibitor)

Cul7 in Cellular Processes and Homeostasis

Regulation of Cell Cycle Progression

CUL7 exerts significant control over the cell cycle, a tightly regulated process that governs cell duplication. amegroups.org Its influence is manifested through the modulation of key regulatory proteins that drive the cell through its different phases.

Cell cycle checkpoints are crucial surveillance mechanisms that ensure the fidelity of cell division by halting the cycle in response to errors. ptglab.comwikipedia.org CUL7 influences these checkpoints, in part, through its interaction with the tumor suppressor protein p53. nih.govnih.gov Evidence suggests that CUL7 can antagonize the function of p53, a key regulator of the G1 checkpoint. pnas.org For instance, the expression of CUL7 has been shown to decrease the transcriptional activity of p53 and inhibit its activation following DNA damage. nih.gov By interacting with p53, CUL7 may interfere with its ability to induce cell cycle arrest. pnas.org Down-regulation of CUL7 has been observed to augment p53-mediated inhibition of cell cycle progression, leading to increased levels of the cyclin-dependent kinase inhibitor p21, a key downstream target of p53 that enforces the G1 checkpoint. pnas.org

CUL7 plays a significant role in controlling cell proliferation and growth. nih.govnih.gov One of the mechanisms by which it achieves this is through the regulation of cyclin D1, a protein essential for the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov The CUL7 E3 ligase complex, specifically with the F-box protein Fbw8, has been implicated in the ubiquitination and subsequent degradation of cyclin D1. nih.govnih.gov This action helps to control the levels of cyclin D1, thereby regulating the progression of the cell cycle and, consequently, cell proliferation. nih.gov

Studies have demonstrated that knocking down CUL7 expression in cancer cells can inhibit cell proliferation. nih.govspandidos-publications.com Silencing of CUL7 in breast cancer cells, for example, led to a significant reduction in cell proliferation ability. spandidos-publications.com This effect was associated with an increase in the proportion of cells in the S phase and a decrease in the G2 phase, along with decreased expression of cyclin A and increased expression of p21. spandidos-publications.com These findings highlight the critical role of CUL7 in promoting cell proliferation by influencing the levels of key cell cycle regulators. spandidos-publications.com

Control of Apoptosis and Cell Survival

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells and maintaining tissue homeostasis. CUL7 has emerged as a key regulator of this process, often acting to promote cell survival. nih.govnih.gov

The oncoprotein Myc is a potent driver of cell proliferation, but it also sensitizes cells to apoptosis. nih.govnih.gov CUL7 has been identified as a functional inhibitor of Myc-induced apoptosis. nih.gov This anti-apoptotic function of CUL7 is exerted through its interaction with p53. nih.gov CUL7 can directly bind to p53, and the knockdown of CUL7 leads to an elevation in p53 protein levels. nih.gov By suppressing the pro-apoptotic functions of p53, CUL7 can block Myc-induced cell death and thereby cooperate with Myc to drive cellular transformation. nih.gov This anti-apoptotic role positions CUL7 as a novel oncogene in certain contexts. nih.govresearchgate.net

The extrinsic apoptotic pathway is initiated by the activation of death receptors, leading to the activation of initiator caspases, such as Caspase-8. CUL7 has been shown to confer anti-apoptotic functions by directly interacting with Caspase-8. nih.govresearchgate.net CUL7 promotes the modification of Caspase-8 with non-degradative polyubiquitin (B1169507) chains at a specific lysine (B10760008) residue (K215). nih.govaacrjournals.org This ubiquitination prevents the activation of Caspase-8, thereby limiting the progression of the extrinsic apoptotic signaling cascade. nih.gov Consequently, the knockdown of CUL7 has been found to sensitize cancer cells to TRAIL-induced apoptosis, a process mediated by the extrinsic pathway. nih.govaacrjournals.org

Maintenance of Genome Integrity and Stability

Maintaining the integrity of the genome is paramount for cell survival and to prevent the development of diseases such as cancer. CUL7, as part of larger protein complexes, contributes to the preservation of genomic stability. nih.govuniprot.org

The 3M complex, which comprises CUL7, OBSL1, and CCDC8, plays a crucial role in regulating microtubule dynamics and maintaining genome integrity. nih.govuniprot.org Defects in this complex can lead to mitotic and microtubule abnormalities. nih.gov Furthermore, the interplay between CUL7 and another cullin family member, CUL9, is critical for genomic stability. nih.govnih.gov It has been proposed that a 3M-CUL9-survivin pathway is essential for this process. nih.govmiami.edu CUL7 inhibits the CUL9-mediated ubiquitination and degradation of survivin, an anti-apoptotic protein that also plays a role in mitosis. nih.govnih.gov By regulating survivin levels, CUL7 contributes to the proper execution of mitosis and the maintenance of a stable genome. nih.govnih.gov

Orchestration of Signal Transduction Pathways

CUL7-based E3 ubiquitin ligases play a pivotal role in modulating critical signaling pathways that govern cell growth, proliferation, and survival. By targeting key components of these pathways for degradation, CUL7 ensures the proper intensity and duration of cellular responses to external stimuli.

Regulation of PI3K/AKT Signaling (e.g., IRS1 degradation)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth and metabolism. Cullin-7, as part of the CUL7 E3 ligase complex, is instrumental in the negative feedback regulation of this pathway through the degradation of Insulin (B600854) Receptor Substrate 1 (IRS1). nih.govnih.gov Following stimulation by insulin or insulin-like growth factor 1 (IGF-1), a cascade of events leads to the activation of mTOR and S6 kinase (S6K). nih.gov Activated S6K then phosphorylates IRS1 on multiple serine residues. nih.govnih.gov This phosphorylation event serves as a signal for the CUL7 E3 ligase, which recognizes, ubiquitinates, and ultimately targets IRS1 for proteasomal degradation. nih.gov

This process is a classic example of a negative feedback loop; the very pathway that is activated by IRS1 ultimately leads to its downregulation, thus preventing overstimulation. nih.gov Studies in embryonic fibroblasts from mice lacking CUL7 (Cul7-/-) have demonstrated an accumulation of IRS1, leading to increased activation of the downstream AKT pathway. nih.gov This highlights the critical role of CUL7 in attenuating PI3K/AKT signaling to maintain cellular homeostasis. nih.govnih.gov

Modulation of MEK/ERK Pathway (e.g., MAP4K1/HPK1 degradation)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade, is crucial for cell proliferation and differentiation. CUL7 also modulates this pathway by targeting key upstream regulators for degradation. One such target is the Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). elifesciences.org

Research has shown that the CUL7/Fbxw8 ubiquitin ligase complex is responsible for the ubiquitination and subsequent proteasomal degradation of HPK1. elifesciences.org The loss of HPK1 expression, mediated by CUL7, has been observed in the progression of certain cancers, such as pancreatic ductal adenocarcinomas. elifesciences.org By regulating the levels of MAP4K1/HPK1, CUL7 can influence the activity of the downstream MEK/ERK signaling cascade, thereby impacting cellular processes like proliferation and differentiation. nih.gov Similar to its role in PI3K/AKT signaling, CUL7 acts as a crucial regulator to fine-tune the output of the MEK/ERK pathway.

mTOR-Dependent Pathways

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that integrates signals from growth factors, nutrients, and energy levels to regulate cell growth and proliferation. mdpi.com CUL7's regulatory functions are intricately linked with mTOR-dependent pathways. As mentioned previously, the CUL7-mediated degradation of IRS1 is a process that is dependent on mTOR/S6K activity. nih.gov Hyperactivation of mTORC1 and its effector S6K1 triggers the phosphorylation of IRS1, which then marks it for degradation by the CUL7 E3 ligase complex. nih.gov

This demonstrates a critical interplay where mTORC1, a key promoter of cell growth, also initiates a negative feedback loop via CUL7 to restrain the upstream PI3K/AKT signaling. This intricate connection underscores the role of CUL7 as a key component in the complex network of signaling pathways that are governed by mTOR to maintain cellular homeostasis. nih.govmdpi.com

Influence on Microtubule Dynamics and Cytoskeleton Organization

Beyond its role in signal transduction, Cullin-7 is a key player in maintaining the structural integrity and dynamic nature of the cell's cytoskeleton. CUL7, in conjunction with OBSL1 and CCDC8, forms the 3M complex, which is essential for regulating microtubule dynamics and ensuring genome integrity. nih.govnih.gov

Depletion of CUL7 has been shown to result in altered microtubule dynamics, leading to defects in mitosis such as prometaphase arrest and tetraploidy. nih.govnih.gov This suggests a role for the 3M complex in either inhibiting the growth of microtubules or promoting their catastrophe. nih.gov The proper function of this complex is critical, as mutations in the genes encoding these proteins are associated with 3M syndrome, a growth retardation disorder. nih.govnih.gov Furthermore, cells with compromised 3M complex function exhibit increased sensitivity to microtubule-damaging agents. nih.govresearchgate.net The CCDC8 component of the complex is crucial for the localization of CUL7 to the centrosome, and microtubule damage can lead to a reduction in CCDC8 levels. nih.gov This highlights a feedback mechanism where the integrity of the microtubule network influences the localization and function of a key regulatory complex.

Role in Morphogenesis and Development

CUL7's influence extends to the fundamental processes of morphogenesis and development, particularly within the nervous system. Its role in shaping cellular architecture is evident in its involvement in Golgi morphogenesis and the intricate patterning of neuronal dendrites.

Golgi Morphogenesis and Dendrite Patterning

The proper morphology and function of the Golgi apparatus are critical for secretory trafficking, a process essential for the elaboration of neuronal dendrites. plos.orgnih.gov The CUL7/Fbxw8 E3 ubiquitin ligase localizes to the Golgi complex in neurons and is selectively required for the growth and branching of dendrites. plos.orgnih.gov

Trophoblast Cell Epithelial-Mesenchymal Transition and Placental Development

Cullin-7 (CUL7), an E3 ubiquitin ligase, has been identified as a critical regulator in the process of trophoblast cell epithelial-mesenchymal transition (EMT) and the subsequent development of the placenta. nih.gov Research indicates that CUL7 is highly expressed in the invasive human placental villi during the first trimester. nih.govnih.govcas.cn This expression pattern is consistent with its proposed role in placentation, as knockout mouse models for CUL7 exhibit defects in both the placenta and the embryo, mirroring conditions like intrauterine growth retardation. nih.govnih.govoup.com

The mechanism by which CUL7 influences placental development appears to be through the induction of EMT, a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is crucial for trophoblast invasion into the maternal decidua. nih.gov Studies using the human choriocarcinoma cell line JEG-3, which has low levels of endogenous CUL7 and weak invasion capacity, demonstrated that forced expression of CUL7 instigated morphological changes typical of EMT. nih.govnih.govcas.cn This transition was marked by a significant loss of epithelial markers, such as E-cadherin and P-cadherin, and a concurrent increase in mesenchymal markers like Vimentin and N-cadherin. nih.govnih.gov Consequently, the JEG-3 cells expressing CUL7 showed enhanced capabilities for migration and invasion. nih.govnih.govoup.com

Conversely, when CUL7 expression was silenced using RNA interference in HTR8/SVneo cells, a cell line derived from first-trimester trophoblast cells that normally exhibits a fibroblast-like phenotype, the opposite effect was observed. nih.gov These cells showed an increase in E-cadherin expression and a reduction in their migratory and invasive properties. nih.govnih.gov Further investigation into the molecular pathway revealed that CUL7 downregulates the mRNA expression of E-cadherin by upregulating ZEB1 and Slug, which are known transcriptional repressors of E-cadherin. nih.govnih.govcas.cn The loss of E-cadherin expression induced by CUL7 could be partially reversed by treating the cells with a proteasome inhibitor, MG-132, confirming the role of the ubiquitin-proteasome pathway. nih.govnih.govcas.cn

Table 1: Impact of CUL7 Expression on Trophoblast Cell Phenotype
Experimental ConditionCell LineKey Molecular/Cellular ChangesFunctional OutcomeReference
Forced CUL7 ExpressionJEG-3 (choriocarcinoma)↓ E-cadherin, ↓ P-cadherin, ↑ Vimentin, ↑ N-cadherinEnhanced cell migration and invasion nih.govnih.govoup.com
CUL7-specific RNA Interference (Silencing)HTR8/SVneo (trophoblast)↑ E-cadherinReduced cell migration and invasion nih.govnih.gov
CUL7 ExpressionJEG-3↑ ZEB1, ↑ Slug (transcriptional repressors)Down-regulation of E-cadherin mRNA nih.govnih.govcas.cn

Pre- and Postnatal Growth Regulation

The role of Cullin-7 extends beyond placental development to the fundamental regulation of both pre- and postnatal growth. nih.govnih.gov This is strongly evidenced by human genetic studies that have linked germline mutations in the CUL7 gene to autosomal-recessive disorders characterized by significant growth retardation. nih.gov Two such conditions are 3-M syndrome and Yakuts short stature syndrome, both of which present with severe pre- and postnatal growth restriction, facial dysmorphism, and skeletal anomalies. nih.govnih.govnih.govpnas.org

Animal models have corroborated the essential role of CUL7 in growth. nih.gov Targeted disruption of the Cul7 gene in mice leads to severe intrauterine growth retardation (IUGR) and, in many cases, perinatal lethality. nih.govnih.gov This phenotype underscores the critical importance of CUL7 for proper development. nih.gov The CUL7 protein functions as a scaffold, assembling a Cullin-RING E3 ubiquitin ligase complex (CRL7) that also includes the F-box protein Fbw8 (also known as FBXW8), Skp1, and the ROC1 RING finger protein. nih.govnih.gov Notably, mice lacking Fbxw8 exhibit a similar phenotype of pre- and postnatal growth retardation, with smaller embryos and placentas, reinforcing the concept that the entire CUL7-Fbxw8 complex is a significant player in growth control. citeab.comresearchgate.net

A key molecular mechanism connecting CUL7 to growth regulation involves the insulin and insulin-like growth factor-1 (IGF-1) signaling pathway. nih.govnih.gov Research has identified the Insulin Receptor Substrate 1 (IRS-1), a crucial mediator of insulin and IGF-1 signaling, as a proteolytic target of the CUL7 E3 ligase. nih.govnih.govpnas.org The ubiquitin-proteasome system, in which CUL7 is a key component, is responsible for breaking down unwanted or damaged proteins. medlineplus.gov By targeting IRS-1 for degradation, the CUL7 complex can modulate the downstream signaling that is essential for cell division and growth. nih.govpnas.orgmedlineplus.gov Dysregulation of this process, due to CUL7 mutations, may impair the body's response to growth hormones, providing a molecular link to the growth retardation syndromes observed in patients. nih.govnih.govmedlineplus.gov

Table 2: Evidence for CUL7's Role in Growth Regulation
Model/SystemObservation/FindingImplication for Growth RegulationReference
Human GeneticsGermline mutations in CUL7 cause 3-M syndrome and Yakuts short stature syndrome.CUL7 is essential for normal pre- and postnatal human growth. nih.govnih.govpnas.org
Mouse Models (Cul7 knockout)Intrauterine growth retardation (IUGR) and perinatal lethality.Demonstrates the critical role of CUL7 in mammalian development and growth. nih.govnih.gov
Mouse Models (Fbxw8 knockout)Similar phenotype of pre- and postnatal growth retardation.Highlights the importance of the entire CUL7-Fbxw8 ligase complex in growth control. citeab.comresearchgate.net
Molecular BiologyThe CUL7 E3 ligase complex targets Insulin Receptor Substrate 1 (IRS-1) for degradation.Provides a direct molecular link between CUL7 and the critical insulin/IGF-1 growth signaling pathway. nih.govnih.govpnas.org

Cul7 in Disease Pathogenesis and Molecular Mechanisms

CUL7 and Growth Retardation Syndromes

Mutations in the CUL7 gene are directly linked to rare autosomal recessive disorders characterized by significant pre- and postnatal growth retardation. nih.gov These syndromes highlight the essential role of CUL7 in normal human growth and development.

Three-M Syndrome (3M1) is a rare hereditary disorder distinguished by severe prenatal and postnatal growth retardation, distinctive facial features, and skeletal abnormalities, while intelligence remains normal. orpha.netwikipedia.org Pathogenic variants in the CUL7 gene are the primary cause, accounting for approximately 75-77.5% of 3M syndrome cases, which are classified as 3M1. orpha.netwjgnet.com Patients with CUL7 mutations tend to exhibit more severe growth impairment compared to those with mutations in other genes associated with the syndrome. orpha.netnih.gov

The CUL7 gene provides instructions for producing the cullin-7 protein, a key component of an E3 ubiquitin ligase complex. medlineplus.govmedlineplus.gov This complex identifies and tags unwanted or damaged proteins with ubiquitin, marking them for degradation by the proteasome. wikipedia.orgmedlineplus.gov Mutations in CUL7 disrupt the assembly and function of this E3 ligase complex. medlineplus.govmedlineplus.gov This impairment of the cellular protein degradation machinery is thought to interfere with pathways that regulate growth, leading to the characteristic features of 3M1. wikipedia.org Although the precise mechanisms are still under investigation, the skeletal abnormalities suggest CUL7 may also be involved in the process of endochondral ossification. wikipedia.org

Yakuts Short Stature Syndrome is considered a variant of 3-M syndrome identified in the isolated Yakut population of Siberia. medlineplus.govorpha.net This syndrome is also characterized by autosomal recessive pre- and postnatal growth failure and facial dysmorphism with normal intelligence. researchgate.net Research has confirmed that this syndrome is caused by a specific homozygous mutation in the CUL7 gene. researchgate.netcapes.gov.br

All affected individuals in the Yakut population share a particular mutation, 4582insT, which results in a frameshift and creates a premature stop codon (Q1553X). medlineplus.govresearchgate.netnih.gov This leads to the production of a truncated, nonfunctional cullin-7 protein. medlineplus.gov While sharing similarities with 3-M syndrome, the Yakut variant has unique features, such as a high frequency of neonatal respiratory distress and fewer bone abnormalities. researchgate.netcapes.gov.br Histopathological studies of affected fetuses have revealed abnormal vascularization in the placenta and disordered cartilage development in the bronchus, providing further insight into the diverse pathogenic consequences of CUL7 mutations. researchgate.netcapes.gov.br

The profound growth retardation in syndromes linked to CUL7 mutations points to a critical role for CUL7 in regulating growth factor signaling pathways. Research has identified Insulin (B600854) Receptor Substrate 1 (IRS-1) as a key proteolytic target of the CUL7 E3 ligase. nih.govdepauw.edu IRS-1 is a critical mediator for both insulin and insulin-like growth factor-1 (IGF-1), hormones central to growth and metabolism. nih.govpnas.org The CUL7 complex ubiquitinates IRS-1, targeting it for degradation, which serves as a negative feedback mechanism to attenuate insulin/IGF-1 signaling. depauw.eduplos.org

Studies on fibroblast cell lines from 3-M syndrome patients with CUL7 mutations revealed a disrupted response to IGF-1. researchgate.net Specifically, the activation of AKT, a downstream component of the IGF-1 signaling pathway, was reduced in CUL7-deficient cells following stimulation. researchgate.net This suggests a state of IGF-1 insensitivity. In contrast, the cellular response to growth hormone (GH) appeared normal in these cells. researchgate.net This disordered growth factor signaling provides a molecular explanation for the severe growth failure seen in patients with CUL7 mutations. The finding that patients with CUL7 mutations are significantly shorter than those with mutations in other 3-M syndrome-related genes correlates with the significant IGF-1 signaling abnormality observed in their cells. researchgate.net

CUL7 in Oncogenesis and Tumor Progression

Beyond its role in developmental syndromes, CUL7 is increasingly recognized as a significant factor in the development and progression of various human cancers. nih.gov It can act as either an oncogene or a tumor suppressor depending on the cellular context, with aberrant expression levels often linked to patient prognosis. mdpi.com

In breast cancer, CUL7 is generally considered to function as an oncogene, with numerous studies reporting its overexpression in tumor tissues compared to normal or benign breast tissues. nih.govspandidos-publications.com High expression of CUL7 is significantly associated with more advanced disease and a poorer clinical outcome. mdpi.comspandidos-publications.com

Mechanistically, CUL7 promotes the proliferation and invasion of breast cancer cells by influencing the cell cycle and maintaining microtubule stability. spandidos-publications.comnih.gov Silencing the CUL7 gene in breast cancer cells leads to an inhibition of proliferation, an arrest in the S1 phase of the cell cycle, and a reduction in invasive capacity. nih.gov This is accompanied by a decrease in Cyclin A protein expression and an increase in p21, a cell cycle inhibitor. spandidos-publications.comnih.gov These findings collectively establish CUL7 as a predictor of poor prognosis in breast cancer and a potential therapeutic target. nih.govspandidos-publications.com

Data Tables

Aberrant Expression and Prognostic Implications in Cancers

Lung Adenocarcinoma

CUL7 is significantly overexpressed in lung cancer tissues, and this high expression is linked to poor patient prognosis. spandidos-publications.comaacrjournals.orgnih.gov In non-small cell lung cancer (NSCLC), elevated CUL7 mRNA levels are a significant predictor of lower survival rates. aacrjournals.org Specifically in lung adenocarcinoma (LUAD), CUL7 is highly expressed and plays a crucial role in tumor cell proliferation and survival. nih.govnih.gov

Research demonstrates that knocking down CUL7 in lung cancer cells inhibits their proliferation both in vitro and in vivo in xenograft tumor models. nih.govnih.gov This inhibition is associated with an increase in the expression of tumor suppressor proteins like p53, p21, and p27. nih.gov Furthermore, CUL7 has been identified as a key factor in the development of chemoresistance. In docetaxel-resistant LUAD cells, CUL7 is abnormally overexpressed. nih.govresearchgate.net The mechanism behind this resistance involves the CUL7/Survivin axis, where high expression of both proteins inhibits the intrinsic apoptosis pathway, thereby promoting cell proliferation and reducing sensitivity to docetaxel (B913). researchgate.net Silencing CUL7 expression in docetaxel-resistant cells significantly increases their sensitivity to the chemotherapy drug. researchgate.net

Table 1: Research Findings on CUL7 in Lung Adenocarcinoma

FindingCell/Tissue TypeImpact of CUL7Associated ProteinsCitation
OverexpressionNon-small cell lung carcinoma (NSCLC) tissuesCorrelates with poor patient prognosis and lower survival.- spandidos-publications.comaacrjournals.org
OverexpressionHuman primary lung cancer tissuesRequired for sustained proliferation and survival of tumor cells.- nih.govnih.gov
KnockdownLung cancer cells (in vitro)Inhibits cell proliferation.p53, p27, p21 nih.gov
KnockdownXenograft tumor model (in vivo)Suppresses tumor growth.- nih.gov
OverexpressionDocetaxel-resistant LUAD cellsInduces chemoresistance by inhibiting apoptosis and promoting proliferation.Survivin nih.govresearchgate.net
Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), CUL7 is significantly upregulated and acts as a key contributor to disease pathogenesis and progression. jptcp.comnih.gov Both mRNA and protein levels of CUL7 are elevated in HCC cell lines and tumor tissues compared to normal adjacent hepatic tissues. mdpi.comnih.gov High expression of CUL7 is observed in a majority of HCC samples (69.1%) and is significantly associated with adverse clinical features, including lymph node metastasis, the presence of a tumor thrombus in the portal vein, and advanced clinical stages. nih.gov Consequently, high CUL7 expression correlates with shorter survival rates for HCC patients. mdpi.comjptcp.comamegroups.org

Functionally, CUL7 promotes the malignant phenotype of HCC cells. Overexpression of CUL7 in HepG2 cells enhances cell proliferation, growth, migration, and invasion. nih.govnih.gov Conversely, silencing CUL7 expression inhibits these processes. mdpi.comnih.gov The oncogenic functions of CUL7 in liver cancer are also linked to the promotion of the epithelial-mesenchymal transition (EMT). mdpi.comamegroups.org Furthermore, studies have pointed to CUL7 as a novel gene involved in liver carcinogenesis associated with metabolic syndrome, with its amplification at the 6p21.1 locus influencing cell proliferation. researchgate.net Epigenetic dysregulation, specifically hypermethylation of the CUL7 promoter, is also observed in HCC and may contribute to its pathogenesis. jptcp.comresearchgate.net

Table 2: Research Findings on CUL7 in Hepatocellular Carcinoma

FindingCell/Tissue TypeImpact of CUL7Associated FactorsCitation
UpregulationHCC tissues and cell linesCorrelates with shorter survival rates and advanced disease stage.Lymph node metastasis, portal vein tumor thrombus jptcp.comnih.govamegroups.org
OverexpressionHepG2 cellsEnhances cell proliferation, migration, and invasion.- nih.govnih.gov
KnockdownLiver cancer cellsInhibits cell migration, invasion, and metastatic properties.- mdpi.comnih.gov
Gene AmplificationHCC with Metabolic SyndromeInfluences cell proliferation.6p21.1 locus researchgate.net
Promoter HypermethylationHCC tissuesPotential epigenetic dysregulation involved in pathogenesis.- jptcp.comresearchgate.net
Colorectal Cancer

CUL7 is implicated as a significant prognostic biomarker in colorectal cancer (CRC), where its expression is consistently elevated in tumor tissues compared to normal tissues. e-century.usfrontiersin.orgnih.gov This upregulation is significantly associated with poor survival outcomes for CRC patients, making CUL7 an independent prognostic factor. frontiersin.orgnih.govnih.gov

Experimental studies have validated the functional importance of CUL7 in promoting the growth of CRC cells. e-century.usnih.gov Knockdown of CUL7 in colon cancer cell lines leads to a considerable decrease in cell proliferation and colony formation ability. e-century.usnih.gov The mutation frequency of CUL7 in CRC is approximately 4%. frontiersin.orgnih.govresearchgate.net The mechanism of CUL7 in CRC is thought to involve its role in ubiquitin-mediated proteolysis, often in conjunction with its substrate adaptor F-box protein FBXW8. nih.gov Additionally, CUL7 expression shows a negative correlation with immune-active cells like CD8-T cells and NK cells within the tumor microenvironment. nih.gov

Table 3: Research Findings on CUL7 in Colorectal Cancer

FindingCell/Tissue TypeImpact of CUL7Associated FactorsCitation
UpregulationCRC tissuesAssociated with poor survival; an independent prognostic factor.- e-century.usfrontiersin.orgnih.gov
KnockdownColon cancer cell lines (HCT116)Decreases cell proliferation and colony formation.- e-century.usnih.gov
Expression CorrelationCRC tumor microenvironmentNegatively correlated with immune-active cells.CD8-T cells, NK cells nih.gov
MechanismCRCInvolved in ubiquitin-mediated proteolysis.FBXW8 nih.gov
Pancreatic Cancer

In pancreatic cancer, CUL7 functions as an oncogene, playing a critical role in the proliferation of cancer cells. e-century.usnih.gov As a scaffold protein in the CUL7-RING E3 ubiquitin ligase complex, it contributes to the degradation of specific target proteins, thereby promoting tumorigenesis. mdpi.comnih.govfrontiersin.org

A key mechanism involves the CUL7/Fbxw8 E3 ligase, which mediates the ubiquitination and subsequent degradation of Hematopoietic Progenitor Kinase 1 (HPK1). nih.govresearchgate.netfrontiersin.org The degradation of HPK1, a negative regulator of cell proliferation, promotes the proliferation of pancreatic cancer cells. nih.gov This suggests that CUL7 plays a significant role in the development of pancreatic cancer through the targeted degradation of tumor-suppressive proteins. frontiersin.orgnih.gov

Table 4: Research Findings on CUL7 in Pancreatic Cancer

FindingCell/Tissue TypeImpact of CUL7Mechanism/TargetCitation
Oncogenic RolePancreatic cancer cellsPromotes cell proliferation and differentiation.Component of E3 ubiquitin ligases. e-century.usnih.gov
Protein DegradationPancreatic cancer cellsMediates degradation of HPK1, promoting cell proliferation.HPK1 nih.govresearchgate.netfrontiersin.orgnih.gov
Epithelial Ovarian Cancer

The expression of CUL7 is significantly higher in epithelial ovarian cancer (EOC) tissues compared to normal ovarian surface tissues. spandidos-publications.comnih.gov This overexpression is associated with a poor prognosis for patients with EOC. mdpi.comnih.gov High CUL7 expression correlates with advanced International Federation of Gynecology and Obstetrics (FIGO) stage and lymph node metastasis. spandidos-publications.commdpi.comnih.gov These findings suggest that CUL7 could serve as a valuable biomarker for predicting unfavorable outcomes in patients with EOC. nih.gov

Table 5: Research Findings on CUL7 in Epithelial Ovarian Cancer

FindingCell/Tissue TypeImpact of CUL7Associated FactorsCitation
High ExpressionEOC tissuesCorrelates with unfavorable prognosis.- mdpi.comnih.gov
Clinical CorrelationEOC patientsRelated to advanced FIGO stage and lymph node metastasis.FIGO stage, lymph node metastasis spandidos-publications.commdpi.comnih.gov

Mechanisms of CUL7 in Tumorigenesis

Antagonism of p53 Tumor Suppressor Function

A primary mechanism through which CUL7 promotes tumorigenesis is by antagonizing the function of the tumor suppressor protein p53. nih.gov CUL7, which is predominantly localized in the cytoplasm, binds directly to p53. aacrjournals.orgnih.gov This interaction has been confirmed in vivo and in vitro, and it is enhanced following DNA damage. aacrjournals.orgpnas.org

CUL7 negatively impacts the transactivation activity of p53, thereby reducing its ability to regulate target genes involved in cell cycle arrest and apoptosis. nih.govmdpi.com For instance, ectopic expression of CUL7 can inhibit the activation of p53 in response to DNA-damaging agents. pnas.orgnih.gov While CUL7 can mediate the mono- or di-ubiquitination of p53 in vitro, it does not appear to promote its polyubiquitination and subsequent degradation in the same manner as MDM2. aacrjournals.orgnih.govnih.gov Instead, the inhibition of p53 activity by CUL7 may occur through alternative mechanisms, such as influencing p53 oligomerization in the cytoplasm, which reduces its nuclear transport. nih.govmdpi.com

This anti-p53 function is critical for CUL7's role in cell proliferation and apoptosis. CUL7's ability to promote cell growth is dependent on the presence of functional p53. nih.gov Furthermore, CUL7 can inhibit p53-dependent apoptosis, a function that allows it to cooperate with oncogenes like Myc to drive malignant transformation. aacrjournals.org The interplay between CUL7 and p53 represents a negative feedback loop, where DNA damage induces CUL7 expression, which in turn attenuates p53's tumor-suppressive functions. nih.govresearchgate.net

Table 6: Research Findings on CUL7's Antagonism of p53

FindingContextMechanism of ActionConsequenceCitation
Direct BindingIn vivo and in vitroCUL7 binds directly to the p53 protein in the cytoplasm.- aacrjournals.orgnih.govpnas.org
Inhibition of ActivityCellular modelsReduces the transactivating activity of p53.Attenuates p53-mediated cell cycle progression. nih.govmdpi.comnih.gov
Response to DNA DamageCellular modelsCUL7 expression is induced by DNA damage in a p53-independent manner.Limits p53 activity, creating a negative feedback loop. pnas.orgnih.govresearchgate.net
UbiquitinationIn vitroCauses mono- or di-ubiquitination of p53.Does not lead to p53 degradation in vivo. aacrjournals.orgnih.gov
Apoptosis InhibitionCellular modelsExerts antiapoptotic function through p53.Cooperates with Myc to drive transformation. aacrjournals.org
Promotion of Cell Proliferation and Invasion

Cullin-7 (CUL7) has been identified as a significant factor in promoting cell proliferation and invasion across various cancers. nih.govmdpi.com Studies have demonstrated that CUL7 expression is often upregulated in malignant tissues compared to normal tissues. For instance, in esophageal carcinoma, high levels of CUL7 are positively correlated with invasion depth and lymph node involvement. spandidos-publications.com Similarly, in breast, liver, ovarian, and lung cancers, elevated CUL7 expression is associated with tumor progression and metastasis. mdpi.comspandidos-publications.comnih.gov

The molecular mechanisms underlying CUL7's role in proliferation and invasion are multifaceted. In lung cancer cells, knocking down CUL7 expression has been shown to inhibit cell proliferation. nih.gov CUL7 is also implicated in promoting the invasion and metastasis of liver carcinoma cells. spandidos-publications.com In choriocarcinoma cells, CUL7 enhances cell migration and invasion. cas.cn Furthermore, in glioma cells, silencing CUL7 significantly inhibits tumor growth, invasion, and migration both in laboratory settings and in living organisms. nih.gov

Table 1: Impact of CUL7 Expression on Cell Proliferation and Invasion in Various Cancers

Cancer TypeEffect of High CUL7 ExpressionKey FindingsReferences
Esophageal Carcinoma Increased invasion depth and lymph node metastasis.Positive correlation between CUL7 levels and tumor invasion. spandidos-publications.com
Liver Carcinoma Promotes cell proliferation, invasion, and metastasis.CUL7 is considered a novel gene associated with liver carcinogenesis. spandidos-publications.com
Ovarian Cancer Associated with advanced clinical staging and lymph node metastasis.CUL7 expression is a potential prognostic marker. spandidos-publications.com
Lung Cancer Promotes cell proliferation.Knockdown of CUL7 inhibits the growth of lung cancer cells. nih.gov
Choriocarcinoma Enhanced cell migration and invasion.CUL7 induces changes characteristic of increased cell motility. cas.cn
Glioma Promotes tumor growth, invasion, and migration.Silencing CUL7 inhibits tumorigenesis. nih.gov
Regulation of Apoptosis and Cell Survival

CUL7 plays a crucial anti-apoptotic role, thereby promoting cancer cell survival through various mechanisms. frontiersin.org A key mechanism involves the regulation of Caspase-8. CUL7 interacts with Caspase-8 and promotes its modification with non-degradative polyubiquitin (B1169507) chains, which prevents the activation of this key initiator caspase in the extrinsic apoptosis pathway. sigmaaldrich.comnih.gov This action by CUL7 inhibits the formation of the death-inducing signaling complex and ultimately increases cancer cell survival. nih.gov Knocking down CUL7 has been shown to sensitize cancer cells to TRAIL-induced apoptosis. sigmaaldrich.comnih.gov

Furthermore, CUL7's anti-apoptotic function can be independent of the tumor suppressor p53. nih.gov For instance, a specific mutation in CUL7 has been observed to inhibit apoptosis induced by agents like MG132 and etoposide (B1684455) in a manner not associated with p53 binding. nih.gov In lung adenocarcinoma, CUL7 contributes to cell survival by increasing the protein level of Survivin, an inhibitor of apoptosis protein. amegroups.org This upregulation of Survivin by CUL7 helps to inhibit the intrinsic apoptosis pathway. amegroups.orgnih.gov

In the context of myocardial fibrosis, loss of CUL7 in cardiomyocytes has been shown to reduce apoptosis under pressure overload conditions. plos.org This protective effect is associated with an increased activation of the pro-survival PI3K/AKT signaling pathway. plos.orgtum.de

Involvement in Epithelial-Mesenchymal Transition (EMT)

CUL7 is a significant inducer of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. spandidos-publications.comcas.cn High expression of CUL7 has been linked to the molecular markers of EMT in several cancers. In esophageal carcinoma, elevated CUL7 levels are associated with increased expression of the mesenchymal marker Vimentin and the EMT-inducing transcription factor SNAI2, alongside decreased expression of the epithelial marker E-cadherin. spandidos-publications.comnih.gov

The mechanism by which CUL7 promotes EMT often involves specific signaling pathways. In esophageal cancer, CUL7 has been found to promote EMT through the ERK-SNAI2 signaling pathway. spandidos-publications.comnih.gov Overexpression of CUL7 stimulates the phosphorylation of ERK, which in turn upregulates SNAI2, a known repressor of E-cadherin. spandidos-publications.com

In human choriocarcinoma cells, forced expression of CUL7 induces morphological changes characteristic of EMT, including the loss of E-cadherin and an increase in Vimentin and N-cadherin. cas.cnnih.gov This process is associated with an upregulation of the E-cadherin transcriptional repressors ZEB1 and Slug. cas.cnnih.gov The effect of CUL7 on E-cadherin expression can be partially reversed by treatment with a proteasome inhibitor, suggesting that the CUL7 E3 ligase activity is involved. cas.cnnih.gov Conversely, silencing CUL7 in these cells leads to increased E-cadherin expression and reduced cell migration and invasion. cas.cnnih.gov

Table 2: CUL7's Role in Epithelial-Mesenchymal Transition (EMT)

Cancer/Cell TypeEffect of CUL7 on EMT MarkersAssociated Signaling Pathway/MechanismReferences
Esophageal Carcinoma ↓ E-cadherin, ↑ Vimentin, ↑ SNAI2ERK-SNAI2 pathway spandidos-publications.comnih.gov
Choriocarcinoma ↓ E-cadherin, ↓ P-cadherin, ↑ Vimentin, ↑ N-cadherinUpregulation of ZEB1 and Slug cas.cnnih.gov
Glioma Associated with EMT molecular markersPositively associated with the NF-κB pathway nih.gov
Modulation of Drug Resistance (e.g., Docetaxel Resistance)

CUL7 has been implicated in the development of chemoresistance in cancer cells, particularly to drugs like docetaxel. nih.gov In lung adenocarcinoma (LUAD), CUL7 is abnormally overexpressed in docetaxel-resistant cells. nih.govnih.gov High expression of CUL7 in these cells is associated with decreased sensitivity to docetaxel. researchgate.netresearchgate.net

The mechanism by which CUL7 confers docetaxel resistance involves the inhibition of apoptosis. Research has shown that CUL7 can increase the protein level of Survivin, an anti-apoptotic protein. nih.govnih.gov By upregulating Survivin, CUL7 helps to inhibit the intrinsic apoptosis pathway, thereby promoting cell proliferation and survival in the presence of docetaxel. amegroups.orgnih.gov Knocking down CUL7 expression in docetaxel-resistant LUAD cells has been shown to significantly increase their sensitivity to the drug. researchgate.net Conversely, overexpression of CUL7 in sensitive cells can induce docetaxel resistance, and this effect can be reversed by silencing Survivin. amegroups.org These findings suggest that the CUL7/Survivin axis plays a crucial role in docetaxel chemoresistance in LUAD. amegroups.orgnih.gov

Interaction with Viral Oncoproteins (e.g., SV40 Large T Antigen)

CUL7 interacts with viral oncoproteins, most notably the Simian Virus 40 (SV40) Large T (LT) antigen. pnas.org This interaction is crucial for the transforming activity of the SV40 LT antigen. nih.govpnas.org The SV40 LT antigen is a potent oncoprotein that can induce tumors by inactivating key tumor suppressor proteins like p53 and retinoblastoma protein (pRb). pnas.orgwikipedia.org

The binding of SV40 LT to CUL7 has been shown to suppress the ubiquitin ligase function of the CUL7-RING E3 ligase (CRL7) complex. pnas.org One of the key targets of the CRL7 complex is the Insulin Receptor Substrate 1 (IRS1). pnas.orgresearchgate.net By inhibiting CRL7, the SV40 LT antigen prevents the degradation of IRS1, leading to its accumulation. pnas.orgresearchgate.net This stabilization of IRS1 results in the enhanced activation of downstream pro-mitogenic signaling pathways, including the PI3K/AKT and Erk MAP kinase pathways, which contributes to viral-induced oncogenic transformation. pnas.org

Mutational analyses have demonstrated that the ability of the SV40 LT antigen to bind to CUL7 is essential for its transforming properties, independent of its ability to bind p53 and pRb. nih.govpnas.org This highlights the interaction with CUL7 as a critical event in SV40-mediated tumorigenesis. nih.gov

CUL7 in Other Pathological Conditions (e.g., Myocardial Fibrosis)

Beyond its role in cancer, CUL7 is also implicated in other pathological conditions such as myocardial fibrosis. tum.de Studies have shown that CUL7 acts as a pro-fibrotic factor in the heart, particularly under conditions of increased stress like pressure overload. nih.gov

In animal models of pressure overload-induced cardiac hypertrophy and fibrosis, cardiomyocyte-specific deletion of the Cul7 gene resulted in a significant reduction in interstitial fibrosis. plos.orgnih.gov This attenuation of fibrosis was accompanied by a decrease in cardiomyocyte apoptosis. plos.orgresearchgate.net The underlying mechanism appears to involve the regulation of key signaling pathways. Loss of CUL7 in cardiomyocytes leads to an increased activation of the PI3K/AKT signaling pathway, a major pro-survival pathway that protects heart cells from stress. plos.orgtum.de Additionally, the targeted ablation of CUL7 in cardiomyocytes significantly downregulated the mRNA levels of the fibrosis-modifying gene Tgfb1 under conditions of increased afterload. plos.orgnih.gov These findings suggest that CUL7 is a potential therapeutic target for anti-fibrotic strategies in the heart. plos.orgnih.gov

Methodological Approaches in Cul7 Research

Molecular Biology Techniques

The investigation of CUL7 at the molecular level has been greatly advanced through the application of techniques that allow for the analysis of its gene and protein expression, as well as the functional consequences of its depletion from cells.

Gene Expression Analysis (e.g., RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) has been a fundamental tool for quantifying CUL7 messenger RNA (mRNA) levels across various biological contexts, particularly in cancer research. Studies have consistently utilized RT-qPCR to compare CUL7 expression in tumor tissues and cell lines against their normal counterparts.

For instance, research on colorectal cancer demonstrated significantly elevated CUL7 mRNA expression in colon cancer cell lines (SW480, SW620, SW1116, RKO, and HCT116) compared to normal colonic epithelial cell lines. e-century.usnih.gov Similarly, investigations into lung adenocarcinoma have employed RT-qPCR to verify the overexpression of CUL7 in docetaxel-resistant cell lines and in response to experimental manipulations. researchgate.netamegroups.org In glioma research, qRT-PCR was used to validate the overexpression of miR-3940-5p, a microRNA that targets CUL7. nih.govnih.gov Furthermore, studies on breast cancer have analyzed CUL7 mRNA levels in both plasma and saliva samples, although no significant difference was found between patients and healthy controls in one study. mdpi.com The technique has also been crucial in confirming the efficiency of gene knockdown experiments, for example, by measuring the reduction in CUL7 mRNA after siRNA treatment. aai.org

Table 1: Selected Findings from RT-qPCR Analysis of CUL7 Gene Expression

Cancer Type Cell Lines/Tissues Studied Key Finding Reference
Colorectal Cancer SW480, SW620, SW1116, RKO, HCT116 vs. normal Significantly upregulated CUL7 mRNA in cancer cell lines. e-century.usnih.gov
Lung Adenocarcinoma A549, H1299, A549DTX, H358DTX Verified CUL7 overexpression in docetaxel-resistant cells. researchgate.netamegroups.org
Glioma U87MG, U251 Validated overexpression of a CUL7-targeting microRNA. nih.govnih.gov
Breast Cancer Plasma and saliva samples from patients and controls No significant difference in CUL7 mRNA levels between groups. mdpi.com
B Lymphocytes CH12F3 cells Confirmed CUL7 knockdown did not affect AICDA mRNA transcription. aai.org

Protein Expression Analysis (e.g., Western Blot, Immunochemistry)

The analysis of CUL7 protein levels has been extensively carried out using Western Blot and Immunohistochemistry (IHC), providing critical insights into its role in cellular processes and disease. Western blotting has been instrumental in detecting CUL7 protein levels in various cell lysates. For example, it has been used to show that silencing CUL7 leads to changes in cyclin-dependent kinase inhibitors and markers of epithelial-mesenchymal transition (EMT). nih.govmdpi.com It has also confirmed the efficiency of CUL7 knockdown by siRNA and knockout by CRISPR, as well as its overexpression in transfected cells. aai.orgptglab.com

IHC has been widely applied to examine CUL7 protein expression in tissue samples. In esophageal cancer, CUL7 expression was found to be significantly higher in tumor tissues compared to non-tumor tissues. mdpi.com Similarly, high CUL7 expression has been observed in glioma tissues and has been associated with a higher tumor grade. nih.govnih.gov In breast cancer, IHC studies have shown significantly higher CUL7 expression in cancer samples compared to normal breast tissue. mdpi.com

Table 2: Summary of CUL7 Protein Expression Analysis

Technique Sample Type Key Finding Reference
Western Blot Glioma cell lines (U87MG, U251) Silencing CUL7 altered levels of cell cycle and EMT markers. nih.govnih.gov
Western Blot 293T cells Confirmed CUL7 knockdown by siRNA enhanced AID protein levels. aai.org
Western Blot HEK-293, HSC-T6, NCI-H1299 cells Detection of CUL7 protein in various human cell lines. ptglab.com
Immunohistochemistry Esophageal cancer tissues Significantly higher CUL7 expression in tumor vs. non-tumor tissue. mdpi.com
Immunohistochemistry Glioma tissues High CUL7 expression correlated with high tumor grade. nih.govnih.gov
Immunohistochemistry Breast cancer tissues Significantly higher CUL7 expression in cancer vs. normal tissue. mdpi.com

Gene Knockdown/Knockout Models (e.g., siRNA, CRISPR)

To understand the functional role of CUL7, researchers have utilized gene silencing technologies such as small interfering RNA (siRNA) and the CRISPR/Cas9 system. The use of siRNA allows for the transient knockdown of CUL7 expression. For instance, CUL7 siRNA has been used in glioma cell lines (U87MG and U251), where its silencing significantly inhibited tumor growth, invasion, and migration. nih.govnih.gov In other studies, siRNA-mediated knockdown of CUL7 in choriocarcinoma cells was shown to partially restore E-cadherin expression. researchgate.net Furthermore, siRNA targeting CUL7 has been developed as a potential therapeutic for retinal degeneration by preventing photoreceptor ferroptosis. thno.org

For a more permanent and complete loss of function, CRISPR/Cas9-mediated gene editing has been employed to create CUL7 knockout cell lines. genecards.orgscbt.com For example, a CUL7 knockout 293T cell line was generated to demonstrate that FBXW11-mediated degradation of the protein AID is dependent on CUL7. aai.org Commercially available CRISPR/Cas9 knockout plasmids for CUL7 are available for creating custom knockout models in various cell lines, including HeLa and U-2 OS. scbt.comubigene.us These knockout models are invaluable for dissecting the specific pathways and processes regulated by CUL7. genecards.orgtandfonline.com

Table 3: Examples of CUL7 Gene Knockdown and Knockout Studies

Technology Cell Line/Model Outcome of CUL7 Depletion Reference
siRNA Glioma cells (U87MG, U251) Inhibited tumor growth, invasion, and migration. nih.govnih.gov
siRNA JEG-3 Choriocarcinoma cells Partially restored E-cadherin expression. researchgate.net
siRNA Mouse models of retinal degeneration Alleviated photoreceptor loss by inhibiting ferroptosis. thno.org
CRISPR/Cas9 293T cells Showed dependence of AID degradation on CUL7. aai.org
CRISPR/Cas9 HeLa, U-2 OS, Jurkat, Hep G2 Commercially available knockout cell lines for functional studies. ubigene.us

Protein-Protein Interaction Studies

Identifying the interacting partners of CUL7 is crucial for understanding its function as a scaffold protein in E3 ubiquitin ligase complexes. Co-immunoprecipitation and affinity purification are the primary methods used for this purpose.

Co-Immunoprecipitation Assays

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their cellular context. Numerous studies have employed Co-IP to identify proteins that associate with CUL7. A key interaction identified is with the tumor suppressor p53; the CUL7 CPH domain has been shown to interact with p53. genecards.orguniprot.orgaacrjournals.org Co-IP assays have also been fundamental in demonstrating the interaction between CUL7 and F-box proteins, most notably FBXW8. genecards.orguniprot.org In glioma research, Co-IP assays revealed a physical association between CUL7 and MST1, leading to the ubiquitin-mediated degradation of MST1 and subsequent activation of the NF-κB signaling pathway. nih.govnih.gov Furthermore, Co-IP has been used to show that CUL7 can bind to proteins like OBSL1 and can be immunoprecipitated from various cell lysates, including HeLa and NIH-3T3 cells. genecards.orgbosterbio.com

Table 4: Proteins Identified as Interacting with CUL7 via Co-Immunoprecipitation

Interacting Protein Cellular Context/Significance Reference
p53/TP53 CUL7 recruits p53 for ubiquitination. genecards.orguniprot.org
FBXW8 A key component of the CUL7-based E3 ligase complex. genecards.orguniprot.org
MST1 CUL7 binding leads to MST1 degradation and NF-κB activation in glioma. nih.govnih.gov
OBSL1 Forms a complex with CUL7. genecards.org
SV40 Large T antigen Binds to the C-terminus of CUL7, inhibiting its ligase activity. pnas.org
SMU1 Part of a CRL7SMU1 complex involved in sister chromatid cohesion. nih.gov

Functional Assays

Functional assays are pivotal in elucidating the cellular roles of Cullin-7 (CUL7), particularly its involvement in cancer progression. These experimental techniques allow researchers to observe the effects of CUL7 modulation on various cellular processes.

Cell Proliferation and Colony Formation Assays

The impact of CUL7 on cell proliferation and the ability of single cells to grow into colonies are fundamental aspects of its function as a potential oncogene. Studies in various cancer cell lines consistently demonstrate that CUL7 is essential for sustained tumor cell proliferation and survival. nih.gov

Knockdown of CUL7 using small interfering RNA (siRNA) has been shown to significantly inhibit cell proliferation in lung cancer, breast cancer, and hepatocellular carcinoma (HCC) cells. nih.govspandidos-publications.comnih.gov For instance, in lung cancer cells, diminishing CUL7 expression impairs their clonogenic potential, meaning their ability to form colonies from single cells is greatly reduced. nih.gov Similarly, in breast cancer cell lines MDA-MB-231 and BT549, silencing CUL7 led to a significant reduction in cell viability and proliferation as measured by the CCK-8 assay. spandidos-publications.com

Colony formation assays provide further evidence for CUL7's role in tumorigenesis. In HCC (HepG2) and colon cancer (HCT116) cells, silencing CUL7 resulted in a marked decrease in both the number and size of colonies formed compared to control cells. nih.gove-century.us These findings suggest that CUL7 is crucial for the self-renewal and sustained growth capacity of cancer cells. nih.govnih.gov The inhibition of proliferation upon CUL7 knockdown is often linked to the upregulation of tumor suppressor proteins like p53 and its downstream targets, p21 and p27, which act as cell cycle inhibitors. nih.govspandidos-publications.com

Table 1: Summary of CUL7's Role in Cell Proliferation and Colony Formation

Assay TypeCell Line(s)Key FindingsReference(s)
Cell Proliferation (CCK-8/MTT) MDA-MB-231, BT549 (Breast Cancer)Silencing CUL7 significantly reduced cell proliferation ability. spandidos-publications.com
HepG2 (Hepatocellular Carcinoma)Depletion of CUL7 compromised cell viability. nih.gov
HCT116 (Colon Cancer)Silencing CUL7 led to a considerable decrease in proliferation rate. e-century.us
Colony Formation / Clonogenic Assay A549, H1299 (Lung Cancer)CUL7 knockdown highly diminished the ability to form foci. nih.gov
HepG2 (Hepatocellular Carcinoma)Silencing CUL7 led to decreases in both colony number and size. nih.gov
HCT116 (Colon Cancer)A significant reduction in colony numbers was observed after CUL7 knockdown. e-century.us

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical barrier to cancer development that is often circumvented by tumor cells. Research indicates that CUL7 plays a significant role in regulating apoptosis, often in a context-dependent manner.

Studies have utilized flow cytometry and Western blotting to investigate the effects of CUL7 on apoptosis. In colon cancer HCT116 cells, silencing the CUL7 gene with siRNA led to a significantly increased apoptosis rate. bvsalud.org This was accompanied by the upregulation of cleaved caspase-3, a key executioner of apoptosis. bvsalud.org The mechanism was linked to the inhibition of the Wnt/β-catenin signaling pathway. bvsalud.org

Conversely, other studies suggest CUL7 can have anti-apoptotic functions. For example, CUL7 was identified as an inhibitor of Myc-induced apoptosis. spandidos-publications.com In HeLa cells, CUL7 overexpression was found to decrease TRAIL-induced apoptosis by reducing the cleavage of caspase-8, caspase-3, and PARP. researchgate.net Knockdown of CUL7, in this context, sensitized the cells to TRAIL-induced apoptosis. researchgate.net Furthermore, CUL7 has been shown to inhibit apoptosis in a p53-dependent manner, and its induction after DNA damage can attenuate p53 function. researchgate.netnih.gov In lung adenocarcinoma cells, high expression of CUL7 was linked to docetaxel (B913) resistance by increasing the levels of the anti-apoptotic protein Survivin, thereby inhibiting the intrinsic apoptosis pathway. amegroups.org

However, the role of CUL7 in apoptosis is complex. An early study suggested that forced expression of CUL7 in NIH-3T3 cells could promote apoptosis, a function dependent on a putative BH3 domain in its C-terminus. nih.gov This pro-apoptotic role, however, is debated, and further research is needed to clarify the diverse and potentially contradictory functions of CUL7 in regulating cell death. nih.govplos.org

Table 2: CUL7's Influence on Apoptosis

Assay/MethodCell Line(s)Key Findings on CUL7 ModulationReference(s)
Flow Cytometry HCT116 (Colon Cancer)Silencing CUL7 significantly increased the apoptosis rate. bvsalud.org
HeLa (Cervical Cancer)CUL7 knockdown increased TRAIL-induced apoptosis (Annexin V/7AAD staining). researchgate.net
Western Blotting (Cleaved Caspases, etc.) HCT116 (Colon Cancer)Silencing CUL7 upregulated cleaved caspase-3 expression. bvsalud.org
HeLa (Cervical Cancer)CUL7 knockdown increased TRAIL-induced cleavage of Caspase-8, -3, -7, and PARP. researchgate.net
Lung Adenocarcinoma (A549/A549DTX)High CUL7 expression inhibited the intrinsic apoptosis pathway. amegroups.org
Functional Screen Not specifiedCUL7 identified as an inhibitor of Myc-induced apoptosis. nih.gov

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. CUL7 has been consistently implicated as a promoter of these processes in various cancers.

Transwell migration assays and Matrigel invasion assays are standard methods used to quantify these cellular properties in vitro. In hepatocellular carcinoma (HCC) cells, silencing CUL7 significantly reduced the number of cells that could migrate through a porous membrane or invade through a Matrigel-coated membrane. nih.govnih.gov Similar results were observed in breast cancer cell lines, where silencing CUL7 expression significantly inhibited the number of cells that passed through the Matrigel. spandidos-publications.comspandidos-publications.com

The mechanism by which CUL7 promotes migration and invasion is often linked to the induction of the epithelial-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming more mesenchymal. In choriocarcinoma cells, forced expression of CUL7 induced morphological changes characteristic of EMT, including the loss of epithelial markers like E-cadherin and an increase in mesenchymal markers such as Vimentin. nih.gov This CUL7-induced EMT resulted in enhanced cell migration and invasion. nih.gov Conversely, knocking down CUL7 in invasive trophoblast cells led to increased E-cadherin expression and reduced migration and invasion. nih.gov

Table 3: CUL7's Role in Cell Migration and Invasion

Assay TypeCell Line(s)Key Findings on CUL7 ModulationReference(s)
Transwell Migration Assay Liver Cancer CellsSilencing CUL7 significantly reduced the number of migrating cells. nih.gov
HepG2 (Hepatocellular Carcinoma)CUL7 knockdown inhibited cell migration. nih.gov
JEG-3 (Choriocarcinoma)Forced CUL7 expression enhanced cell migration. nih.gov
HTR8/SVneo (Trophoblast)CUL7 knockdown reduced cell migration. nih.gov
Matrigel Invasion Assay Liver Cancer CellsSilencing CUL7 significantly decreased the number of invaded cells. nih.gov
MDA-MB-231, BT549 (Breast Cancer)Silencing CUL7 significantly reduced the number of cells that passed the Matrigel. spandidos-publications.com
JEG-3 (Choriocarcinoma)Forced CUL7 expression enhanced cell invasion. nih.gov

In vitro Ubiquitination Assays

As the scaffold of a Cullin-RING E3 ligase complex (CRL7), CUL7's primary biochemical function is to mediate the ubiquitination of substrate proteins, targeting them for degradation or altering their function. plos.org In vitro ubiquitination assays are crucial for identifying direct substrates and understanding the enzymatic activity of the CRL7 complex.

These assays typically involve reconstituting the ubiquitination cascade in a test tube using purified components: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, ubiquitin itself, and the E3 ligase complex (immunoprecipitated or purified CUL7 complex). The substrate protein is then added, and the reaction is analyzed by Western blot to detect the attachment of ubiquitin molecules.

Using such assays, researchers have demonstrated that CUL7 can mediate the ubiquitination of several key proteins. One study showed that CUL7 supports the mono- and di-ubiquitination of the tumor suppressor p53 in vitro, although it does not appear to promote its degradation. nih.gov Another critical substrate identified is the Insulin (B600854) Receptor Substrate 1 (IRS-1). In vitro assays using purified proteins confirmed that the CRL7 complex directly ubiquitinates IRS-1, and this function is inhibited by the Simian Virus 40 (SV40) Large T antigen. pnas.org These experiments are vital for confirming direct enzymatic relationships that are inferred from cell-based assays. pnas.orgjci.org

Structural Biology Techniques (e.g., X-ray Crystallography, NMR)

Understanding the three-dimensional structure of CUL7 and its complexes is essential for deciphering its mechanism of action and for designing targeted therapies. While high-resolution crystal structures for the full-length CUL7 are not yet available, other structural biology techniques have provided significant insights.

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable. An NMR structure of the evolutionarily conserved CPH domain (conserved in CUL7, PARC, and HERC2 proteins) of CUL7 has been determined (PDB ID: 2JNG). rcsb.org This study, combined with size exclusion chromatography, identified the CPH domain as a direct p53 interaction module. rcsb.org The structure revealed a fold similar to other peptide interaction modules like SH3 and Tudor domains, but it appears to bind p53 via a novel mode of interaction, engaging the p53 tetramerization domain. nih.govrcsb.org

While X-ray crystallography has been instrumental in determining the structures of other cullin-RING ligase complexes, such as those involving CUL1, its application to the large and complex CUL7 has been more challenging. nih.govportlandpress.com However, the existing crystallographic data from other CRLs provide a framework for building structural models of the CRL7 complex, predicting how CUL7 might interact with its partners like ROC1 and substrate receptors. nih.govpnas.org These models, combined with biochemical data, suggest that CUL7's C-terminal domain binds the RING protein ROC1, which recruits the E2 enzyme, while its N-terminus engages adaptor proteins and substrate receptors. pnas.orgfrontiersin.org

Future Directions in Cul7 Research

Identification of Novel Substrates and Interacting Partners

A primary avenue for future CUL7 research lies in the comprehensive identification of its substrates and interacting partners. The functionality of a cullin-RING ligase (CRL) is largely defined by the substrates it targets for ubiquitination. While some substrates for the CUL7-based ligase, CRL7, have been identified, the list is still considered limited compared to other cullin family members. nih.gov

To date, Fbxw8 and Fbxw11 are the only two F-box proteins confirmed to be part of the CRL7 complex, which also includes the adaptor protein Skp1 and the RING finger protein ROC1 (also known as Rbx1). nih.govnih.gov Interestingly, studies suggest that CUL7 can also interact with and ubiquitinate proteins independently of these F-box proteins, indicating the existence of novel, yet-to-be-discovered complex configurations. nih.govresearchgate.net

Known proteolytic substrates of CUL7-containing complexes include proteins involved in cell cycle progression, signaling, and morphogenesis. tandfonline.comresearchgate.netplos.org However, research has also uncovered non-proteolytic interactions, where CUL7 binds to proteins without mediating their degradation, suggesting a broader functional repertoire. researchgate.net A systematic approach, utilizing advanced proteomics and genetic screening techniques, is necessary to build a comprehensive map of the CUL7 interactome. This will be critical for understanding the full spectrum of cellular pathways regulated by this E3 ligase.

Table 1: Known Substrates and Interacting Partners of CUL7

Partner Type Partner Name Function/Pathway Citation
Adaptor/Receptor Proteins Fbxw8 (Fbw6, Fbx29) Substrate recognition for CRL7 tandfonline.comnih.gov
Fbxw11 Substrate recognition for CRL7 nih.gov
Skp1 Adaptor protein in CRL7 complex nih.govtandfonline.com
ROC1 (Rbx1) RING finger protein in CRL7 complex nih.govnih.gov
OBSL1 Regulator of Cul7Fbxw8 at the Golgi apparatus plos.org
Proteolytic Substrates Cyclin D1 Cell cycle regulation tandfonline.comfrontiersin.org
Insulin (B600854) Receptor Substrate 1 (IRS-1) Insulin/IGF-1 signaling nih.govtandfonline.com
Golgi reassembly-stacking protein 65 (Grasp65) Golgi morphology plos.org
Glutathione (B108866) peroxidase 4 (Gpx4) Ferroptosis in photoreceptors thno.org
Caspase-8 Apoptosis nih.govresearchgate.net
NUMB Tumor suppression, Notch signaling biorxiv.orgresearchgate.net
Hematopoietic progenitor kinase 1 (HPK1) Not specified researchgate.net
TBC1 domain family member 31 (TBC1D31) Not specified researchgate.net
Mof4 family associated protein 1 (MRFAP1) Not specified researchgate.net
Activation-induced deaminase (AID) Ig class switch recombination nih.govresearchgate.net
Macrophage stimulating 1 (Mst1) Not specified researchgate.net
Pleckstrin homology like domain family B member 2 (LL5β) Not specified researchgate.net
Non-Proteolytic Interacting Partners p53 Tumor suppressor nih.gov
Simian virus 40 (SV40) large T antigen Viral oncoprotein nih.govtandfonline.com

Elucidation of Context-Dependent CUL7 Functions

A significant puzzle in CUL7 research is its paradoxical role as both a tumor suppressor and an oncogene. nih.gov Its function appears to be highly dependent on the cellular and tissue context. For instance, CUL7 expression is upregulated in several cancers, including colon, breast, lung, and ovarian malignancies, where high expression often correlates with poor prognosis and tumor progression. researchgate.netfrontiersin.org In these contexts, CUL7 can promote cancer cell proliferation and inhibit apoptosis. frontiersin.org Conversely, CUL7 has also been reported to have tumor-suppressive functions. nih.gov For example, it participates in a negative feedback loop involving mTOR and IRS-1, which can restrain the progression to malignancy. nih.gov

This dual functionality suggests that the cellular environment, the availability of specific substrates, and the interplay with different signaling pathways dictate the ultimate biological outcome of CUL7 activity. Future studies must focus on dissecting these context-dependent roles. This involves investigating CUL7's function in a wider array of cancer types and normal tissues, and under different physiological and pathological conditions. Understanding the molecular switches that determine whether CUL7 promotes or suppresses tumorigenesis is a critical area for future investigation. nih.gov Furthermore, CUL7 may have non-proteolytic functions that contribute to its diverse roles. researchgate.netresearchgate.net

Detailed Structural Analysis of CRL7 Complexes

While the general architecture of cullin-RING ligases is understood, the specific structural details of CRL7 complexes are an active area of research. CUL7 is known to form a complex with ROC1, Skp1, and an F-box protein like Fbxw8 or Fbxw11. nih.gov However, recent structural studies have revealed unexpected complexities.

Cryo-electron microscopy (cryo-EM) analysis has shown that the CRL7FBXW8 complex is unique in that it can incorporate a second cullin, CUL1. biorxiv.orgrcsb.org This finding suggests that CRL7 may function as a substrate receptor that links to a neddylated CUL1-RBX1 catalytic module to mediate ubiquitination. biorxiv.orgrcsb.org This represents a distinctive partnership between two different CRLs and provides a new framework for understanding how CUL7 assemblies function. rcsb.org

Future research should aim to solve high-resolution structures of CUL7 in complex with its various adaptors, substrates, and regulatory proteins. A detailed structural understanding will explain the exclusivity of CUL7 for certain F-box proteins like FBXW8 and reveal the mechanics of its interaction with substrates, both with and without F-box adaptors. nih.govrcsb.org Such structural insights are fundamental to understanding the regulation of CRL7 activity and its dysfunction in disease.

Table 2: Core Components of Known CUL7 E3 Ligase Complexes

Component Type Function Citation
CUL7 Scaffold Protein Forms the backbone of the E3 ligase complex. nih.gov
ROC1 (Rbx1) RING Finger Protein Binds to the E2 ubiquitin-conjugating enzyme. tandfonline.comebi.ac.uk
Skp1 Adaptor Protein Links CUL7 to the F-box protein. tandfonline.com
Fbxw8 / Fbxw11 F-box Protein (Substrate Receptor) Recognizes and binds to specific substrates. tandfonline.comnih.gov
CUL1 Scaffold Protein Can be part of a multi-cullin CRL7FBXW8 complex, forming a catalytic module with RBX1. biorxiv.org

Exploration of CUL7 as a Therapeutic Target

Given its role in various cancers and other diseases, CUL7 is emerging as a potential therapeutic target. researchgate.netfrontiersin.org High expression of CUL7 is associated with poor survival in some cancers, making it a candidate for targeted therapies. frontiersin.org For example, CUL7 has been identified as a significant prognostic biomarker in colorectal cancer, where its knockdown can inhibit cancer cell growth. e-century.us

Beyond cancer, CUL7 has been identified as a novel therapeutic target for retinal degeneration (RD). thno.org Studies have shown that suppressing CUL7 can protect photoreceptors by preventing the ubiquitination and degradation of glutathione peroxidase 4 (Gpx4), thereby inhibiting ferroptosis. thno.org

The exploration of CUL7 as a drug target is still in its early stages. nih.gov Most cullin proteins lack a traditional active site, which presents a challenge for inhibitor development. nih.gov Future research will need to focus on identifying ways to modulate CRL7 activity. This could involve targeting the interactions between CUL7 and its partners, such as the F-box proteins, or interfering with the neddylation process that activates cullin ligases. nih.gov Identifying patients who might benefit from such targeted approaches, for instance, by using CUL7 expression as a biomarker, will also be a crucial aspect of this research. researchgate.netfrontiersin.org

Q & A

Q. What are the key structural domains of Cullin-7 (1271-1279), and how do they influence its functional interactions?

Cullin-7 (1271-1279) contains three primary domains: an N-terminal region, a middle domain, and a C-terminal region. The N-terminal domain facilitates substrate recognition, while the C-terminal region interacts with RING-box proteins to form E3 ubiquitin ligase complexes. Structural analysis techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) are critical for resolving these domains. Immunoprecipitation assays can further validate protein-protein interactions .

Q. Which experimental methods are recommended for determining the subcellular localization of Cullin-7?

Subcellular localization can be assessed via immunofluorescence staining (e.g., using antibodies specific to Cullin-7) or cellular fractionation followed by Western blotting. GFP-tagged Cullin-7 constructs transfected into cell lines (e.g., HEK293T) allow live-cell imaging to track dynamic localization. Evidence from prior studies indicates predominant cytoplasmic distribution, though nuclear shuttling may occur under specific conditions .

Q. How can researchers validate the purity and identity of newly synthesized Cullin-7 fragments in vitro?

Use high-resolution mass spectrometry (HR-MS) for precise molecular weight confirmation. Circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can assess secondary and tertiary structure integrity. For purity, SDS-PAGE with Coomassie staining or HPLC with UV detection is advised. Always include reference standards and cite established protocols for reproducibility .

Q. What databases or resources provide reliable mRNA expression data for Cullin-7 in cancer research?

The Cancer Genome Atlas (TCGA) and Chinese Glioma Genome Atlas (CGGA) offer transcriptomic datasets for Cullin-7 in gliomas. For normalization, use housekeeping genes (e.g., GAPDH, ACTB) and apply tools like DESeq2 or edgeR to account for batch effects. Cross-validate findings with qRT-PCR on patient-derived samples .

Q. How should conflicting immunohistochemistry (IHC) results for Cullin-7 in tumor tissues be addressed?

Standardize staining protocols using validated antibodies (e.g., pre-adsorbed controls) and quantitative scoring systems (e.g., H-score). Include positive controls (e.g., known Cullin-7-overexpressing cell lines) and negative controls (e.g., siRNA knockdown samples). Reproducibility can be enhanced by inter-laboratory collaboration and adherence to MIQE guidelines .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported Cullin-7 mRNA levels across glioma studies?

Perform meta-analysis of public datasets (TCGA, CGGA) to identify confounding variables (e.g., tumor grade, sample heterogeneity). Use orthogonal methods like RNA-FISH or single-cell sequencing to validate spatial and cellular resolution. Normalize data against pan-cancer controls to isolate glioma-specific trends .

Q. How can CRISPR-Cas9 knockout models be optimized to study Cullin-7’s role in tumorigenesis?

Design sgRNAs targeting exon 1271-1279 regions and validate editing efficiency via Sanger sequencing. Include isogenic controls (wild-type vs. edited) and rescue experiments (e.g., overexpression of wild-type Cullin-7). Monitor off-target effects using tools like GUIDE-seq or CIRCLE-seq. Phenotypic assays (e.g., proliferation, invasion) should align with pathway analyses (e.g., NF-κB activation) .

Q. What experimental designs mitigate bias in studying Cullin-7’s interaction with ubiquitination substrates?

Employ affinity purification mass spectrometry (AP-MS) with stringent controls (e.g., empty vector transfections). Use tandem ubiquitin-binding entities (TUBEs) to enrich polyubiquitinated substrates. For functional validation, apply cycloheximide chase assays to measure protein half-life changes upon Cullin-7 knockdown .

Q. How should researchers approach contradictory data on Cullin-7’s dual roles in tumor suppression and oncogenesis?

Context-dependent roles may arise from tissue-specific isoforms or post-translational modifications (e.g., phosphorylation, neddylation). Conduct phosphoproteomics or ubiquitome profiling under varying conditions (e.g., hypoxia, chemotherapy). Use inducible expression systems to dissect temporal effects on signaling pathways like PI3K/AKT or NF-κB .

Q. What methodologies enable high-throughput screening for Cullin-7 inhibitors in therapeutic development?

Implement luciferase-based reporter assays monitoring Cullin-7-dependent ubiquitination. Combine with siRNA screens targeting E2/E3 ligase components. Validate hits using surface plasmon resonance (SPR) for binding affinity and cytotoxicity assays (e.g., MTT) in glioma cell lines. Cross-reference with drug databases (e.g., PubChem) to exclude known off-target compounds .

Data Presentation and Reproducibility

  • Tables : Include supplemental tables detailing primer sequences (qRT-PCR), antibody catalog numbers, and normalized mRNA expression values (e.g., log2 fold changes) .
  • Validation : Replicate key findings in ≥3 independent experiments and provide raw data (e.g., Western blot images, microscopy files) in supplementary materials .

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